molecular formula C7H6ClNO4S B1316798 (3-Nitrophenyl)methanesulfonyl chloride CAS No. 58032-84-1

(3-Nitrophenyl)methanesulfonyl chloride

Cat. No.: B1316798
CAS No.: 58032-84-1
M. Wt: 235.65 g/mol
InChI Key: IUYFKLDRPZLAQQ-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 3-nitrophenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Nitrophenyl)methanesulfonyl chloride can be synthesized through the reaction of (3-nitrophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under an inert atmosphere at room temperature. The general reaction scheme is as follows:

(3-Nitrophenyl)methanol+Methanesulfonyl chloride(3-Nitrophenyl)methanesulfonyl chloride+HCl\text{(3-Nitrophenyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (3-Nitrophenyl)methanol+Methanesulfonyl chloride→(3-Nitrophenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Amino derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

(3-Nitrophenyl)methanesulfonyl chloride is utilized in various scientific research applications, including:

    Organic synthesis: It is used as a reagent for introducing the methanesulfonyl group into organic molecules.

    Pharmaceutical research: The compound is used in the synthesis of sulfonamide-based drugs and other bioactive molecules.

    Material science: It is employed in the modification of polymers and other materials to enhance their properties.

    Biological studies: The compound is used in the preparation of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)methanesulfonyl chloride
  • (3,5-Dichlorophenyl)methanesulfonyl chloride
  • (4-Chloro-3-methylphenyl)methanesulfonyl chloride

Uniqueness

(3-Nitrophenyl)methanesulfonyl chloride is unique due to the presence of both the nitro and sulfonyl chloride groups, which impart distinct reactivity patterns. The position of the nitro group on the phenyl ring also influences the compound’s chemical behavior, making it a valuable reagent in various synthetic applications.

Properties

IUPAC Name

(3-nitrophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYFKLDRPZLAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526466
Record name (3-Nitrophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58032-84-1
Record name (3-Nitrophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-nitrophenyl)methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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